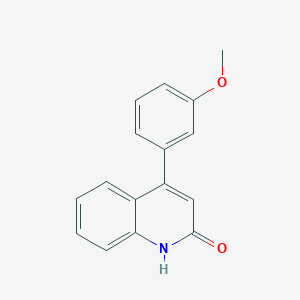

4-(3-Methoxyphenyl)quinolin-2(1H)-one

Description

Properties

CAS No. |

65848-66-0 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-(3-methoxyphenyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)14-10-16(18)17-15-8-3-2-7-13(14)15/h2-10H,1H3,(H,17,18) |

InChI Key |

SJNMPHIZLJYRAS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Methoxyphenyl Quinolin 2 1h One and Analogues

Established Synthetic Pathways to 4-Arylquinolin-2(1H)-ones

The foundational methods for constructing the quinolin-2(1H)-one ring system were established over a century ago and remain relevant in contemporary synthesis. These pathways typically involve the intramolecular cyclization of acyclic precursors under acidic conditions.

Knorr Quinoline (B57606) Cyclization and Related Intramolecular Cyclization Reactions

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a cornerstone reaction for the formation of 2-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-2(1H)-ones. researchgate.netbohrium.com The reaction involves the acid-catalyzed intramolecular cyclization of β-ketoanilides. researchgate.net Strong acids, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), are typically employed to promote the dehydration and subsequent ring closure. polyu.edu.hkrsc.org

The general mechanism proceeds via protonation of the anilide carbonyl, followed by an electrophilic aromatic substitution where the enol form of the keto group attacks the aniline (B41778) ring to form a six-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic 2-hydroxyquinoline (B72897). The choice of acid and reaction conditions can be crucial; for instance, PPA is often favored as a medium for the cyclocondensation. rsc.org

While the Knorr synthesis itself primarily yields 2-hydroxyquinolines, related reactions under different thermal conditions, such as the Conrad-Limpach-Knorr synthesis, can show different regioselectivity. At lower temperatures, the reaction of anilines with β-ketoesters favors attack at the keto group, leading to intermediates for 4-hydroxyquinoline (B1666331) synthesis (Conrad-Limpach pathway). digitellinc.com Conversely, at higher temperatures (around 140°C), the reaction favors attack at the ester group, forming the β-ketoanilide intermediate required for the Knorr synthesis of 2-hydroxyquinolines. digitellinc.com

Strategies Employing Benzoylacetanilide Intermediates

The synthesis of 4-arylquinolin-2(1H)-ones, such as the target compound 4-(3-Methoxyphenyl)quinolin-2(1H)-one, can be directly approached using a suitably substituted benzoylacetanilide as the key intermediate for the Knorr cyclization. This intermediate is formed by the reaction of an aniline with a β-ketoester, specifically a benzoylacetic acid ester.

In this strategy, 3-methoxybenzoylacetanilide would be the precursor for 4-(3-Methoxyphenyl)quinolin-2(1H)-one. The cyclization of this intermediate is typically carried out in the presence of a strong acid. Research has shown that the reaction conditions, particularly the concentration of the acid, can influence the product distribution. For example, the cyclization of benzoylacetanilide in a large excess of polyphosphoric acid (PPA) yields the 2-hydroxyquinoline (quinolin-2(1H)-one). bohrium.com However, if the amount of PPA is small, the reaction may favor the formation of the isomeric 4-hydroxyquinoline. bohrium.com This highlights the importance of carefully controlled conditions to ensure the desired regiochemical outcome.

Table 1: Comparison of Classical Cyclization Conditions

| Reaction Name | Precursor | Reagent/Condition | Primary Product |

| Knorr Quinoline Synthesis | β-Ketoanilide | Concentrated H₂SO₄ or PPA | 2-Hydroxyquinoline |

| Conrad-Limpach Synthesis | Aniline + β-Ketoester | Lower Temperature (Kinetic) | 4-Hydroxyquinoline |

| Knorr Variation | Aniline + β-Ketoester | Higher Temperature (Thermodynamic) | 2-Hydroxyquinoline |

Modern Approaches and Catalytic Methods for Functionalization

While classical methods are effective for building the basic quinolinone skeleton, modern synthetic chemistry offers a powerful toolkit for more efficient and versatile syntheses, particularly for introducing substituents like the 4-aryl group and for further derivatization.

Palladium-Catalyzed Coupling Reactions in Quinolone Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, including 4-arylquinolin-2(1H)-ones. These methods allow for the direct and selective formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

The Suzuki reaction is a prominent method for installing the 4-aryl group. This involves coupling a 4-halo- or 4-triflyloxy-quinolin-2(1H)-one with an appropriate arylboronic acid (e.g., 3-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base. polyu.edu.hk This approach is highly modular, allowing for the synthesis of a wide array of 4-aryl analogues by simply varying the boronic acid coupling partner.

The Heck reaction provides another powerful route. Domino Heck coupling-cyclization strategies have been developed for the one-pot synthesis of quinolines from 2-iodoanilines and allylic alcohols. researchgate.net More specifically for 4-arylquinolin-2(1H)-ones, a domino Heck/cyclization of methyl β-(2-acetamidophenyl)acrylates with aryl iodides can be employed. mdpi.com Sequential Heck/Cu-catalyzed cyclization or pseudo-domino Heck/Buchwald-Hartwig processes have also been successfully applied. uea.ac.uk

The Buchwald-Hartwig amination is a key palladium-catalyzed C-N bond-forming reaction. While often used to synthesize aminoquinolines, its principles are relevant in domino processes that construct the heterocyclic ring. bohrium.comrsc.org The mechanism of these palladium-catalyzed reactions generally involves an oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and concluding with reductive elimination to yield the product and regenerate the catalyst. researchgate.net

Table 2: Key Palladium-Catalyzed Reactions in 4-Arylquinolin-2(1H)-one Synthesis

| Reaction | Key Reactants | Bond Formed | Typical Application |

| Suzuki Coupling | 4-Haloquinolinone + Arylboronic Acid | C(4)-Aryl | Introduction of the 4-aryl group |

| Heck Coupling | 2-Iodoaniline (B362364) + Alkene/Alkyne | C-C | Ring formation and/or C(3)/C(4) functionalization |

| Buchwald-Hartwig | Aryl Halide + Amine | C-N | Ring formation in domino sequences |

Multicomponent Reactions and Green Chemistry Considerations

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for quinolinone synthesis. rsc.org This includes minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants. The Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. organic-chemistry.org Modern MCRs for quinolinone synthesis often employ environmentally benign catalysts and conditions. For example, one-pot syntheses of quinoline derivatives have been achieved using recyclable indium (III) chloride or iron (III) chloride hexahydrate as catalysts. researchgate.netpolyu.edu.hk

Green chemistry considerations have led to the exploration of:

Alternative Catalysts: Using less toxic and more abundant metals like iron or employing metal-free conditions with catalysts such as ionic liquids or molecular iodine. polyu.edu.hknih.govresearchgate.net

Solvent-Free Reactions: Performing reactions under neat or solvent-free conditions, often aided by microwave irradiation or ultrasound, reduces solvent waste and can dramatically shorten reaction times. mdpi.comnih.gov

Green Solvents: When solvents are necessary, replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids is a key strategy. bohrium.comnih.gov

Targeted Alkylation and Regioselective Derivatization of Quinolin-2(1H)-ones

Once the 4-arylquinolin-2(1H)-one core is assembled, it can be further modified to explore structure-activity relationships. The quinolin-2(1H)-one scaffold possesses several reactive sites, but derivatization often focuses on the N(1)-H, O(2), and C(3)-H positions.

N- and O-Alkylation: The quinolin-2(1H)-one ring exists in a tautomeric equilibrium with its 2-hydroxyquinoline form, presenting two nucleophilic sites for alkylation: the nitrogen atom (N-1) and the oxygen atom (O-2). The regioselectivity of alkylation is highly dependent on the reaction conditions. Generally, alkylation with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic solvent like DMF often yields a mixture of N- and O-alkylated products, with N-alkylation typically being the major pathway. researchgate.net However, the substitution pattern on the quinolinone ring can significantly influence this ratio; for instance, substituents at the C-8 position have been shown to exclusively direct the reaction toward O-alkylation. researchgate.net Recently, a highly selective palladium-catalyzed method for the O-alkylation of 2-quinolinones has been developed, offering unprecedented selectivity over N-alkylation. digitellinc.com

C-3 Functionalization: The C-3 position of the quinolin-2(1H)-one ring is activated for electrophilic and radical substitution. Direct C-H functionalization at this position is a powerful, atom-economical strategy for introducing new substituents. Silver-catalyzed C-3 acylation with α-oxocarboxylic acids has been developed as an efficient method. bohrium.com This reaction proceeds via a decarboxylative mechanism to generate an acyl radical, which then attacks the C-3 position. Other methods for C-3 functionalization include alkylation using radical precursors, providing access to a diverse range of derivatives. nih.gov

Synthesis of Structurally Diverse 4-(3-Methoxyphenyl)quinolin-2(1H)-one Analogues and Hybrid Structures

The core structure of 4-aryl-quinolin-2(1H)-one serves as a versatile scaffold for the development of structurally diverse analogues and complex hybrid molecules. Synthetic strategies generally focus on either building the quinolinone ring system with pre-functionalized precursors or performing post-synthesis modifications on the heterocyclic core. These approaches allow for the introduction of a wide array of substituents at various positions of the quinolinone ring, leading to a broad chemical space for exploration.

A common strategy for synthesizing 2-arylquinolin-4(1H)-ones involves the palladium-catalyzed dehydrogenative cyclization of 1-(2-aminoaryl)-3-arylpropan-1-ones. acs.org This method is noted for its atom economy and good substrate scope. acs.org For the synthesis of dihydroquinolin-2(1H)-one derivatives, methods such as the tandem cyclization of N-arylcinnamamides with various reagents have been developed. For instance, using K₂S₂O₈ as an oxidant in a metal-free protocol allows for the formation of 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com Adjusting the quantity of the oxidant can selectively yield either the dihydroquinolin-2(1H)-one or the fully oxidized quinolin-2(1H)-one. mdpi.com

Modern synthetic approaches often employ transition-metal catalysts to facilitate the construction of the quinolinone framework. nih.gov For example, palladium-catalyzed intramolecular N-arylation in a one-pot tandem reaction can efficiently produce quinolin-4(1H)-one derivatives from enamine intermediates. organic-chemistry.org Other methods include the use of molybdenum hexacarbonyl [Mo(CO)₆] for the synthesis of 2-substituted quinolin-4-ones from 2-iodoaniline and terminal acetylenes, a reaction that can be accelerated by microwave heating. nih.govqeios.com

The creation of hybrid structures involves linking the quinolinone scaffold to other chemical moieties. This is often achieved by functionalizing the quinolinone core at specific positions, such as the N1, C3, or C4 positions, to allow for coupling with another molecule. For instance, 4-hydroxy-2-quinolinone derivatives can be converted into carboxamides at the C3 position, which can then be linked to other molecules. mdpi.com Similar strategies have been applied to the related quinazolin-4-one core, where it is linked to units like 1,2,3-triazole or 3-cyanopyridin-2-one to create novel hybrid compounds. nih.govnih.gov These syntheses typically involve multi-step sequences, starting with the construction of the core heterocycle followed by the attachment of the secondary pharmacophore via linker chemistry. nih.govdovepress.com

The following tables summarize various synthetic methodologies for producing diverse quinolinone analogues and the types of hybrid structures that can be generated.

Table 1: Synthesis of Structurally Diverse Quinolinone Analogues

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 1-(2-Aminoaryl)-3-arylpropan-1-ones | Pd(II) catalyst | 2-Arylquinolin-4(1H)-ones | acs.org |

| N-Arylcinnamamides, Pentane-2,4-dione | K₂S₂O₈, MeCN/H₂O | trans-3,4-Disubstituted dihydroquinolin-2(1H)-ones | mdpi.com |

| N-Arylcinnamamides, Benzyl hydrocarbons | Cu₂O catalyst, TBPB (oxidant) | trans-3,4-Disubstituted dihydroquinolin-2(1H)-ones | mdpi.com |

| Aniline, Malonic acid | Polyphosphoric acid (PPA), Microwave heating | 4-Hydroxyquinolin-2(1H)-one | nih.gov |

| Isatoic anhydride, Dimethyl malonate | NaH, DMF | N-Alkyl-3-methoxycarbonyl-4-hydroxy-2-quinolinone | mdpi.com |

| (Z)-β-Chlorovinyl aromatic ketones, Amines | Pd catalyst, DavePhos (ligand), K₂CO₃/K-tert-butoxide | Quinolin-4(1H)-ones | organic-chemistry.org |

| 2-Iodoanilines, Terminal acetylenes | Mo(CO)₆, Pd(dba)₂, DPPF, EtOH, Microwave heating | 4-Quinolones | qeios.com |

Table 2: Synthesis of Quinolinone-Based Hybrid Structures

| Quinolinone Core | Coupled Moiety | Synthetic Strategy | Product Type | Reference |

| 4-Hydroxy-1-methyl-quinolin-2(1H)-one | Phenolic acids | Conversion to 3-carboxamide, followed by coupling with phenolic acid chloride | Quinolinone–phenolic acid hybrids | mdpi.com |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | 1-Phenyl-1H-1,2,3-triazole | S-alkylation with (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | Triazole/Quinazolin-4-one hybrids | nih.gov |

| 2-Thio-quinazolin-4-one derivatives | 3-Cyanopyridin-2-one | Multi-step synthesis involving N-alkylation and subsequent cyclocondensation | Quinazolin-4-one/3-cyanopyridin-2-one hybrids | nih.gov |

| 2,3-Dihydroquinazolin-4(1H)-one derivatives* | Urea (B33335) functionality | Reaction with isocyanatoethyl chloride derivatives | Quinazolin-4-ones with urea functionality | dovepress.com |

*Note: These examples utilize the quinazolin-4-one scaffold, which is structurally related to quinolin-2(1H)-one. The synthetic principles for creating hybrid molecules are analogous and demonstrate common strategies in the field.

In Vitro Biological Activities and Mechanistic Insights of 4 3 Methoxyphenyl Quinolin 2 1h One Analogues

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

Evaluation against Various Human Cancer Cell Lines (e.g., COLO205, H460, MCF-7, MDA-MB-231, PC-3, HL-60)

Analogues based on the quinolinone and the related quinazolinone scaffolds have shown potent cytotoxic and antiproliferative activities against a diverse panel of human cancer cell lines. The substitution patterns on these core structures play a critical role in determining their efficacy and selectivity.

One notable analogue, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated exceptionally high cytotoxic activity, with GI50 values in the low nanomolar range (1.9–3.2 nM) against a panel of human tumor cells. nih.govacs.org This potency was found to be greater than the positive control drug, paclitaxel, in the same assays. nih.gov Another related series of N-aryl-1,2,3,4-tetrahydroquinoline derivatives also exhibited low nanomolar GI50 values (1.5–18 nM) against a human tumor cell line panel. nih.gov

Studies on other complex derivatives have also reported significant activity. For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity, with the MCF-7 breast cancer cell line being particularly sensitive. researchgate.net A monobenzyltin compound showed strong cytotoxicity against MCF-7 cells with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov Furthermore, brominated plastoquinone (B1678516) analogs displayed potent cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 33.57 μM ± 1.7 and 33.65 μM ± 2.2, respectively. mdpi.com

Research into 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) showed that it markedly decreased the growth of COLO 205 human colon cancer cell tumor xenografts in mice. researchgate.net In a study of stilbenoid analogs, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) showed strong growth inhibitory activity (IC50 of 0.03 μM) in cultured human lung cancer cells (A549). nih.gov

The table below summarizes the cytotoxic activities of selected analogues.

| Compound/Analogue Class | Cell Line | Activity Measurement | Value |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Human Tumor Cell Panel | GI50 | 1.9–3.2 nM nih.govacs.org |

| N-aryl-1,2,3,4-tetrahydroquinolines | Human Tumor Cell Panel | GI50 | 1.5–18 nM nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung) | IC50 | 0.03 μM nih.gov |

| Monobenzyltin Compound C1 | MCF-7 (Breast) | IC50 | 2.5±0.50 μg/mL nih.gov |

| Brominated Plastoquinone Analog (BrPQ5) | MCF-7 (Breast) | IC50 | 33.57 ± 1.7 μM mdpi.com |

| Brominated Plastoquinone Analog (BrPQ5) | MDA-MB-231 (Breast) | IC50 | 33.65 ± 2.2 μM mdpi.com |

This table is for illustrative purposes and includes data from various classes of analogues related to the core topic.

Molecular Mechanisms Underlying Anticancer Efficacy

A primary mechanism of action for many quinolinone and quinazolinone analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. mdpi.com These compounds often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules. nih.govnih.govnih.gov This interference with the microtubule network is crucial as it disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. nih.gov

For example, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was identified as a potent tubulin assembly inhibitor with an IC50 value of 0.77 μM and showed substantial inhibition of colchicine binding (99% at 5 μM). nih.govacs.org The disruption of microtubule formation was visually confirmed in MDA-MB-231 cells, where filamentous microtubules seen in control cells were absent after treatment with a related active compound. nih.gov Similarly, certain indole (B1671886) chalcones and 1,2,4-triazole (B32235) derivatives have been shown to bind to the colchicine site, inhibit tubulin assembly, and consequently induce apoptosis. nih.govmdpi.com

By disrupting microtubule function, these analogues effectively halt the cell cycle, predominantly at the G2/M phase transition. nih.gov This arrest prevents cells from entering mitosis, ultimately triggering programmed cell death. nih.gov

Numerous studies have confirmed this effect. Treatment with 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was shown to cause cell cycle arrest in the G2/M phase. nih.govacs.org Another analogue, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, also resulted in G2/M arrest in ovarian cancer cells by down-regulating key proteins like cyclin B1 and cdk1. nih.gov This effect is not unique to quinolinones; other compounds like the stilbenoid BCS and the alkaloid erythraline (B1235506) have also been shown to induce G2/M phase arrest in lung and cervical cancer cells, respectively. nih.govmdpi.com Genistein, in bladder cancer cells, also induced a G2/M arrest by down-regulating cyclin A and cyclin B1. mdpi.com

The ultimate fate of cancer cells treated with these quinolinone analogues is often apoptosis, or programmed cell death. Cell cycle arrest at the G2/M phase is a potent trigger for this process. The apoptotic pathway involves a complex cascade of molecular events, centrally featuring the activation of caspases and the regulation of the Bcl-2 family of proteins. mdpi.com

Treatment with these compounds often leads to the activation of key executioner caspases, such as caspase-3. nih.govnih.gov The activation of caspase-3 is a critical step, as it cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.comnih.gov For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were found to function as activators of caspase-3 and caspase-8. nih.govmdpi.com

Furthermore, these analogues modulate the expression of Bcl-2 family proteins, which are crucial regulators of the mitochondrial (intrinsic) pathway of apoptosis. mdpi.com They typically cause a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins like Bax. nih.govresearchgate.netijper.org This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.govmdpi.com Studies on a 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative confirmed a decrease in Bcl-2 protein levels and an increase in Bax levels following treatment. nih.gov

Beyond their effects on the cytoskeleton and apoptosis, certain quinolinone and quinazolinone analogues can modulate other key protein targets implicated in cancer cell survival and proliferation.

EGFR Kinase: The quinazoline (B50416) core is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. nih.govbrieflands.com EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Some quinazolinone derivatives have been specifically designed as multi-target inhibitors of EGFR and other related kinases like BRAFV600E. nih.govmdpi.com An HSP90 inhibitor was found to reduce both total and phosphorylated EGFR, inhibiting the proliferation of resistant cell lines. nih.gov

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins, including mutant EGFR. nih.govresearchgate.net Inhibition of Hsp90 leads to the degradation of these client proteins. nih.gov Hsp90 inhibitors can induce the degradation of mutant EGFR, suggesting a therapeutic strategy for tumors dependent on this pathway. researchgate.net

DNA Synthesis Enzymes: Some quinoline-based compounds have been investigated as potential inhibitors of enzymes crucial for DNA replication, such as topoisomerase II (topo II). One study identified a potent quinoline (B57606) derivative that demonstrated significant topo II inhibitory activity. mdpi.com

Exploration of Other Potential Biological Activities (in vitro)

Beyond their well-documented applications, analogues of 4-(3-Methoxyphenyl)quinolin-2(1H)-one have been the subject of extensive in vitro research to uncover a broader spectrum of biological activities. These investigations have revealed promising potential in diverse therapeutic areas, including the central nervous system, infectious diseases, and conditions related to enzymatic and oxidative processes.

Central Nervous System Activity (e.g., GABA(A) Receptor Modulation, Anticonvulsant Potential)

The quinolin-2(1H)-one scaffold is a key structural feature in various compounds investigated for their effects on the central nervous system. A new series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized to meet the structural requirements essential for anticonvulsant properties. researchgate.netnih.gov Their anticonvulsant activities were evaluated in vitro using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which are standard for screening potential antiepileptic drugs. researchgate.netnih.govorientjchem.org

Studies have shown that certain 4-substituted-phenyl-3,4-dihydro-2(1H)-quinolines exhibit notable anticonvulsant effects. researchgate.netnih.gov For instance, the modification of the parent compounds into triazole series, but not triazolone, resulted in stronger anticonvulsant effects. researchgate.netnih.gov One of the most potent compounds, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, demonstrated significant efficacy in both anti-MES and anti-PTZ tests. nih.gov The potential mechanism for these effects is suggested by molecular docking studies, which have assessed the binding affinities of quinazoline derivatives to the GABA-A receptor, indicating a possible modulation of this key inhibitory neurotransmitter system. mdpi.com The fusion of the quinoline nucleus with other heterocyclic systems like triazoles has been identified as a promising strategy for enhancing anticonvulsant activity. researcher.life

Table 1: In Vitro Anticonvulsant Activity of Selected Quinoline Analogues

| Compound Series | Test Model | Observed Activity | Reference |

|---|---|---|---|

| 4-Substituted-phenyl-3,4-dihydro-2(1H)-quinolines | MES & scPTZ | Increased anticonvulsant effects compared to parent compounds. | researchgate.netnih.gov |

| 5-Substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines | MES & scPTZ | Significantly increased anticonvulsant activity. | researchgate.netnih.gov |

| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | MES & scPTZ | ED50 of 27.4mg/kg (MES) and 22.0mg/kg (scPTZ). | nih.gov |

| N-substituted-6-fluoro-quinazoline-4-amine derivatives | scPTZ & MES | Showed significant anticonvulsant activity with high affinity for GABA-A receptor. | mdpi.com |

Antimicrobial and Antifungal Spectrum Analysis

Quinolin-2(1H)-one derivatives have been extensively evaluated for their antimicrobial properties against a wide range of pathogens. nih.govresearchgate.net These compounds are recognized as a versatile scaffold for developing agents with broad-spectrum antibacterial activity. researcher.life In vitro studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.com

Screening of novel quinolinone derivatives has revealed significant activity against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). nih.gov Notably, certain quinoline-2-one Schiff-base hybrids were found to be highly efficient against multidrug-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.75 μg/mL. nih.gov

In the realm of antifungal activity, these analogues have been tested against species like Candida albicans and Aspergillus niger. benthamdirect.com For example, a series of 7-((4-((3-fluoro-4-morpholinophenyl)amino)-6-(arylamino)-1,3,5-triazin-2-yl)oxy)-3,4-dihydroquinolin-2(1H)-one derivatives were screened for antifungal activity against these fungi. Another study found that certain Mannich bases of 8-hydroxyquinoline (B1678124) showed good activity against Candida albicans. benthamdirect.com However, some synthesized quinolone derivatives exhibited no antifungal activity against C. albicans. ekb.eg

Table 2: In Vitro Antimicrobial and Antifungal Activity of Quinolin-2(1H)-one Analogues

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-2-one Schiff-base hybrid (6c) | MRSA | 0.75 μg/mL | nih.gov |

| Quinoline-2-one Schiff-base hybrid (6c) | Vancomycin-resistant Enterococci (VRE) | 0.75 μg/mL | nih.gov |

| Quinoline-2-one Schiff-base hybrid (6c) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 μg/mL | nih.gov |

| Mannich bases of 8-hydroxyquinoline (2b, 3) | Staphylococcus aureus, Escherichia coli | 0.05 - 0.5 mg/ml | benthamdirect.com |

| Mannich bases of 8-hydroxyquinoline (2b, 3) | Candida albicans, Aspergillus niger, Penicillium sp. | 0.25 - 2.5 mg/ml | benthamdirect.com |

| Quinoline-based hydroxyimidazolium hybrids (7c, 7d) | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |

Antiprotozoal Efficacy Studies (e.g., Leishmanicidal, Trypanocidal)

The quinoline core is a well-established pharmacophore in the development of antiprotozoal agents. nih.gov Analogues of quinolin-2(1H)-one have been synthesized and evaluated in vitro for their efficacy against various protozoan parasites, including those responsible for leishmaniasis and Chagas disease. nih.govnih.govresearchgate.net

Studies on quinoline-hydrazone hybrids have demonstrated significant activity against amastigote forms of Leishmania (V) panamensis and Trypanosoma cruzi. nih.gov Several compounds in these series exhibited potent leishmanicidal activity, with EC50 values in the low micromolar range. nih.gov For instance, compound 6c from one study showed an EC50 of 0.8 ± 0.0 μg/mL against L. (V) panamensis. nih.gov Similarly, quinoline-chalcone and quinoline-chromone hybrids have also been investigated, with one compound showing an EC50 of 6.11 ± 0.26 μg mL−1 against L. (V) panamensis and 4.09 ± 0.24 against T. cruzi. researchgate.net Research has also explored 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, identifying compounds with potent in vitro anti-amastigote activity (IC50 = 8.36 μM). rsc.org These findings underscore the potential of the quinolinone scaffold as a foundation for developing new treatments for neglected tropical diseases. nih.govresearchgate.net

Table 3: In Vitro Antiprotozoal Activity of Quinoline Analogues

| Compound/Derivative Series | Parasite | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| Quinoline-hydrazone hybrid (6b) | Leishmania (V) panamensis | 6.5 ± 0.8 μg/mL (21.2 μM) | nih.gov |

| Quinoline-hydrazone hybrid (6c) | Leishmania (V) panamensis | 0.8 ± 0.0 μg/mL (2.6 μM) | nih.gov |

| Quinoline-hydrazone hybrid (6a) | Trypanosoma cruzi | 1.4 ± 0.3 μg/mL (4.8 μM) | nih.gov |

| Quinoline-chalcone hybrid (20) | Leishmania (V) panamensis | 6.11 ± 0.26 μg/mL (16.91 μM) | researchgate.net |

| Quinoline-chalcone hybrid (20) | Trypanosoma cruzi | 4.09 ± 0.24 μg/mL (11.32 μM) | researchgate.net |

| 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one (5m) | Leishmania (amastigote) | 8.36 μM | rsc.org |

| 4-Aminoquinoline-based β-lactam (4e) | Trypanosoma b. rhodesiense | 7.01 µM | mdpi.com |

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase)

Analogues of quinolin-2(1H)-one have been identified as promising inhibitors of various enzymes, with a particular focus on cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease therapy. mdpi.comresearchgate.net The quinoline scaffold is considered a viable alternative to other core structures like acridine (B1665455) due to its lower toxicity. semanticscholar.org

In vitro assays have demonstrated that novel tacrine–quinoline hybrids can potently inhibit both AChE and BuChE, often in the low nanomolar to submicromolar range. mdpi.com Kinetic studies of a representative compound revealed a mixed-type inhibition mechanism, suggesting that the inhibitor interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com Structure-activity relationship (SAR) studies have highlighted that substitutions on the quinoline ring significantly modulate inhibitory activity. For instance, 8-hydroxyquinoline derivatives with a 5-fluoro substitution led to potent BuChE inhibition. mdpi.com Other studies on triazole-quinoline derivatives also identified compounds with inhibitory potency against human AChE, with IC50 values in the micromolar range. semanticscholar.org

Table 4: In Vitro Enzyme Inhibitory Activity of Quinoline Analogues

| Compound/Derivative Series | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Tacrine-8-hydroxyquinoline hybrid (16f) | AChE | 0.087 μM | mdpi.com |

| Tacrine-8-hydroxyquinoline hybrid (16f) | BuChE | 0.028 μM | mdpi.com |

| Triazole-quinoline derivative (3g) | hAChE | 114 μM | semanticscholar.org |

| Triazole-quinoline derivative (3h) | hAChE | 109 μM | semanticscholar.org |

| Quinazolin-4(3H)-one derivatives | AChE and BChE | Exhibited inhibitory activity, comparable in some cases to galantamine. | researchgate.net |

Antioxidant Capacity Assessment (e.g., H2O2 Scavenging Activity)

The antioxidant potential of quinolin-2(1H)-one analogues has been an area of active investigation, with various in vitro assays employed to determine their capacity to scavenge free radicals. scilit.comnih.gov Overproduction of reactive oxygen species (ROS) is a hallmark of several diseases, making antioxidant compounds valuable therapeutic candidates. nih.gov

Studies have utilized methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydrogen peroxide (H2O2) scavenging tests to evaluate these compounds. benthamdirect.comekb.eg Research on quinolinonyl-glycine derivatives revealed excellent H2O2 scavenging activity, with one compound showing an IC50 of 20.92 µg/mL, which surpassed the activity of the ascorbic acid reference. ekb.eg Other studies on novel 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed promising DPPH radical scavenging activity, with some compounds achieving 70-73% scavenging at a concentration of 10 µM. mdpi.com The presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring attached to the quinazolinone scaffold has been shown to be crucial for obtaining antioxidant activity. mdpi.comnih.gov

Table 5: In Vitro Antioxidant Activity of Quinoline Analogues

| Compound/Derivative Series | Assay | Observed Activity | Reference |

|---|---|---|---|

| Quinolinonyl-glycine derivative (10) | H2O2 Scavenging | IC50 = 20.92 µg/mL | ekb.eg |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3g) | DPPH Scavenging | 70.6% scavenging at 10 µM | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h) | DPPH Scavenging | 73.5% scavenging at 10 µM | mdpi.com |

| Mannich base of 8-hydroxyquinoline (2b) | DPPH Scavenging | Most active among tested compounds, almost double the activity of Trolox. | benthamdirect.com |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH, ABTS, CUPRAC | Defined as a potent antioxidant with metal-chelating properties. | nih.gov |

Structure Activity Relationship Sar Investigations of 4 3 Methoxyphenyl Quinolin 2 1h One Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. youtube.com For the 4-arylquinolin-2(1H)-one class, the key pharmacophoric elements generally consist of the quinolinone core, which can participate in hydrogen bonding and pi-stacking interactions, and the appended 4-aryl group, which explores a crucial binding pocket.

The nature and position of substituents on the 4-aryl ring are critical determinants of biological activity. The parent compound of interest features a methoxy (B1213986) (-OCH₃) group at the meta (3') position of the phenyl ring.

Research into methoxy-substituted 4-phenylquinolin-2(1H)-ones has demonstrated the profound impact of this group. In a study of derivatives with various methoxy substitutions on the quinolinone core, the compound 6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one (Compound 22 in the study) exhibited excellent anticancer activity against COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer) cell lines, with IC₅₀ values of 0.32 µM and 0.89 µM, respectively. mdpi.com This highlights the favorable contribution of the 3'-methoxy group on the phenyl ring in conjunction with a 6-methoxy group on the quinolinone heterocycle. mdpi.com

The position of the methoxy group is crucial. Studies on related heterocyclic structures show that the placement of methoxy groups (ortho, meta, or para) can significantly modulate interactions with biological targets and alter physicochemical properties. researchgate.net For instance, in a series of fluorinated quinolines, substitutions at the meta and para positions of an attached phenyl ring were found to be optimal for enhancing anticancer activity. acs.org While a trimethoxyphenyl moiety is often associated with potent antimitotic agents, quinolin-2-one derivatives bearing this group at the 4-position did not show significant anticancer effects, suggesting a specific requirement for the substitution pattern. mdpi.com

| Compound ID (from source) | 4-Aryl Moiety | Quinolinone Moiety | IC₅₀ vs COLO205 (µM) | IC₅₀ vs H460 (µM) |

| 22 | 3'-Methoxyphenyl | 6-Methoxy | 0.32 | 0.89 |

| 27 | 2',4'-Dimethoxyphenyl | 5,7-Dimethoxy | 7.85 | >50 |

| 29-32 | 3',4',5'-Trimethoxyphenyl | Varied Methoxy | >50 | >50 |

This table presents data on the antiproliferative activities of select 4-phenylquinolin-2(1H)-one derivatives. Data sourced from mdpi.com.

Modifications to the quinolin-2(1H)-one core itself also play a vital role in tuning biological activity. Substitutions can be made at various positions, including the N1-position and the fused benzene (B151609) ring (positions 5, 6, 7, and 8).

Studies on 4-hydroxy-1H-quinolin-2-ones found that biological activity was positively influenced by substitution on the fused benzene ring, particularly at the C-6 position. mdpi.com This aligns with the potent activity observed for 6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one. mdpi.com In other quinoline (B57606) series, a 7-chloro group was found to be optimal for antimalarial activity, while a methyl group at position 3 reduced activity. pharmacy180.com The introduction of a free carboxylic acid group at the C-3 position of 4-anilino-2-phenylquinolines was found to be unfavorable for cytotoxicity. nih.gov

In a broad study of 6,7,8-substituted 4-benzyloxyquinolin-2(1H)-one derivatives, nine compounds were identified with high potency (IC₅₀ < 1 µM) against several cancer cell lines. nih.gov The most active compound, 11e (which features a 7,8-dimethoxy substitution on the quinolinone ring and a 3',4',5'-trimethoxy substitution on the benzyloxy group), showed nanomolar potency against COLO 205 cancer cells. nih.gov This indicates that multiple methoxy substitutions on the quinolinone ring system can lead to highly potent compounds.

Design and Optimization Strategies Based on SAR Data

SAR data provides a roadmap for rational drug design and optimization. researchgate.net The goal is to enhance potency, selectivity, and pharmacokinetic properties by iteratively modifying a lead compound's structure based on established SAR principles. nih.govelsevierpure.com

For the 4-arylquinolin-2(1H)-one scaffold, SAR studies suggest several optimization strategies:

Exploitation of Methoxy Groups: Given the potent activity of compounds with methoxy groups at the 6-position of the quinolinone core and the 3'-position of the 4-aryl ring, further exploration of mono- and di-methoxy substitutions on both ring systems is a logical step. mdpi.com The success of compound 11e with five methoxy groups suggests that poly-methoxylation is a viable strategy for achieving high potency. nih.gov

Bioisosteric Replacement: The methoxy group can be replaced with other bioisosteres (substituents with similar physical or chemical properties) to probe the electronic and steric requirements of the target's binding pocket. For example, replacing a chlorine atom with a fluorine atom at C-7 in a 4-quinoline carboxylic acid series led to a tenfold boost in antiviral activity, demonstrating the utility of this approach. nih.gov

Scaffold Hopping: This strategy involves modifying the central heterocyclic core while retaining key pharmacophoric elements. For instance, researchers have transitioned from a 2-phenyl-4-quinolone scaffold to a 4-phenyl-2-quinolone scaffold to develop new anticancer agents. researchgate.net

This iterative process of design, synthesis, and biological evaluation, guided by SAR, is fundamental to advancing lead compounds toward clinical development. nih.gov

Correlation of Structural Variations with Target Binding and Mechanistic Outcomes

Ultimately, the biological activity of a compound is a direct consequence of its interaction with a molecular target. Correlating structural changes with effects on target binding provides a deeper understanding of the SAR.

For many quinoline-based anticancer agents, the target is tubulin, a protein crucial for cell division. These agents often disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.gov Mechanistic studies on the highly potent compound 11e (a 4-benzyloxyquinolin-2(1H)-one derivative) confirmed that it disrupted microtubule assembly and induced G2/M arrest. nih.gov

Molecular docking studies can provide valuable insights into how these molecules bind to their targets. nih.govresearchgate.net For a related series of pyrimido[4,5-c]quinolin-1(2H)-ones, docking experiments at the colchicine (B1669291) binding site of tubulin revealed two distinct binding orientations. researchgate.net The orientation was dictated by the substitution pattern on the aryl ring, with some methoxy-substituted rings positioning themselves deep within a hydrophobic pocket, while others were oriented toward the wider opening of the binding site. researchgate.net Such studies can explain why certain substitution patterns are more favorable than others. For example, steric hindrance from a bulky group at the C-3 position of a quinoline may prevent the adjacent phenyl ring from achieving the coplanar orientation required for activity, leading to inaction. nih.gov

By combining biological activity data with mechanistic and computational studies, a comprehensive picture of the SAR emerges, enabling the design of next-generation derivatives with improved target affinity and specific mechanistic outcomes.

Computational Chemistry and in Silico Modeling in the Study of 4 3 Methoxyphenyl Quinolin 2 1h One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a potential drug molecule and its biological target at a molecular level.

Prediction of Binding Modes with Molecular Targets (e.g., Tubulin, Receptors, Enzymes)

The quinolinone scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including interactions with targets like tubulin, various receptors, and enzymes.

Molecular docking studies would be instrumental in predicting how 4-(3-Methoxyphenyl)quinolin-2(1H)-one binds to the active sites of these targets. For instance, tubulin, a key protein in cell division, is a common target for anticancer drugs. A docking simulation of 4-(3-Methoxyphenyl)quinolin-2(1H)-one into the colchicine (B1669291) binding site of tubulin could reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Such studies can provide a rationale for observed biological activity or guide the design of more potent analogs. While specific docking studies on 4-(3-Methoxyphenyl)quinolin-2(1H)-one are not widely published, the general methodology is well-established for similar quinolinone and quinazoline (B50416) derivatives. nih.govnih.gov

Similarly, docking this compound into the binding sites of various G-protein coupled receptors (GPCRs) or enzymes like kinases or cyclooxygenases (COX) could elucidate its potential for modulating their activity. dovepress.com The analysis of these predicted binding poses is essential for understanding the structure-activity relationship (SAR) and for the rational design of new derivatives with improved affinity and selectivity.

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening can be broadly divided into two categories: ligand-based and structure-based.

In a ligand-based virtual screening approach, a set of known active molecules for a particular target is used to build a model that defines the essential chemical features required for activity. This model, often in the form of a pharmacophore, is then used to screen large compound databases for molecules that match these features. If other quinolinone derivatives are known to be active against a specific target, a pharmacophore model could be developed and used to assess the potential of 4-(3-Methoxyphenyl)quinolin-2(1H)-one.

Structure-based virtual screening , on the other hand, relies on the three-dimensional structure of the biological target, which is typically obtained from X-ray crystallography or NMR spectroscopy. dovepress.com In this approach, candidate molecules from a database are docked into the binding site of the target, and their binding affinity is estimated using a scoring function. This method would be highly applicable to 4-(3-Methoxyphenyl)quinolin-2(1H)-one to identify its potential biological targets by screening it against a panel of known protein structures. This approach has been successfully used to identify novel inhibitors for a variety of targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and reactivity of molecules. These methods provide detailed insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that provides information about the chemical reactivity and stability of a molecule. scirp.org

For 4-(3-Methoxyphenyl)quinolin-2(1H)-one, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. Such calculations are routinely performed for quinoline (B57606) and its derivatives to understand their electronic properties. scirp.org

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupally Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability. |

Note: Specific values for 4-(3-Methoxyphenyl)quinolin-2(1H)-one require dedicated quantum chemical calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a visual representation of the charge distribution in a molecule. wolfram.com It is generated by calculating the electrostatic potential at different points on the electron density surface. The ESP map is color-coded, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor). libretexts.org

For 4-(3-Methoxyphenyl)quinolin-2(1H)-one, an ESP map would highlight the electronegative regions, such as the oxygen atom of the carbonyl group, and the electropositive regions, which could be important for intermolecular interactions, including hydrogen bonding with biological targets. researchgate.netlibretexts.org This information is invaluable for understanding how the molecule might be recognized by a receptor or enzyme active site.

Computational Predictions of Pharmacokinetic Properties (ADME) for Lead Prioritization

In addition to predicting the interaction of a compound with its biological target, computational methods are widely used to predict its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.netresearchgate.net These predictions are crucial for prioritizing lead compounds in the early stages of drug discovery, as poor ADME properties are a major cause of drug failure in clinical trials.

For 4-(3-Methoxyphenyl)quinolin-2(1H)-one, a variety of ADME parameters can be predicted using in silico models. These models are often based on quantitative structure-property relationships (QSPR) derived from large datasets of experimental data.

| ADME Property | Description | Predicted Value (Illustrative) |

| Absorption | Prediction of oral bioavailability and intestinal absorption. | Good |

| Distribution | Prediction of plasma protein binding and blood-brain barrier penetration. | Moderate |

| Metabolism | Identification of potential sites of metabolic transformation by cytochrome P450 enzymes. | Potential sites on the methoxyphenyl ring |

| Excretion | Prediction of the route and rate of elimination from the body. | Primarily renal |

Note: The predicted values in this table are for illustrative purposes only and are based on the general properties of similar chemical structures. Accurate predictions for 4-(3-Methoxyphenyl)quinolin-2(1H)-one would require specific computational analysis.

In silico ADME predictions for related methoxybenzo[h]quinoline-3-carbonitrile derivatives have been reported, providing a framework for how such studies would be conducted for 4-(3-Methoxyphenyl)quinolin-2(1H)-one. nih.gov These computational tools help in the early identification of potential liabilities, allowing for chemical modifications to improve the pharmacokinetic profile of a lead compound.

Conclusions and Future Perspectives in 4 3 Methoxyphenyl Quinolin 2 1h One Research

Synthesis and Biological Potential of 4-(3-Methoxyphenyl)quinolin-2(1H)-one Derivatives

The quinolin-2(1H)-one core, particularly when substituted at the 4-position with an aryl group, represents a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.comresearchgate.net The synthesis of these structures can be achieved through various methods, often starting from aniline (B41778) derivatives. nih.govsemanticscholar.org For instance, microwave-assisted synthesis using aniline and malonic acid or its esters is a common route to produce the foundational 4-hydroxy-1H-quinolin-2-one structure. nih.govmdpi.com Further modifications and reactions can introduce the desired 3-methoxyphenyl (B12655295) group at the C4 position.

Derivatives of the 4-aryl-quinolin-2(1H)-one class have demonstrated a wide spectrum of biological activities, indicating the significant potential of 4-(3-Methoxyphenyl)quinolin-2(1H)-one as a parent compound for further drug development. The quinoline (B57606) nucleus is a versatile scaffold for creating structurally diverse derivatives with a wide range of biological activities including anticancer, antifungal, antimalarial, and anti-inflammatory properties. nih.govchemrj.org

The biological potential of these derivatives is often linked to their ability to interact with various cellular targets. For example, quinoline-based compounds have emerged as promising candidates for cancer therapy by inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. researchgate.net Methoxy-substituted quinoline compounds, in particular, have shown potent antiproliferative activity against lung and breast cancer cell lines by acting as dual-target inhibitors. The methoxy (B1213986) group can influence the compound's pharmacological efficacy; for instance, an electron-donating OCH₃ group has been shown to enhance the antimalarial activity of certain quinoline hybrids. nih.gov

Below is a table summarizing the biological activities of various quinolin-2(1H)-one derivatives, illustrating the therapeutic potential inherent in this structural class.

| Derivative Class | Specific Compound Example | Biological Activity |

| Methoxy-based quinolines | Q33 (a methoxy-based quinoline) | Antiproliferative (Lung and Breast Cancer), Angiogenesis Inhibition. |

| Quinoline-Oxadiazole Hybrids | 4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline | Cytotoxic (Human Breast Cancer MCF-7 cell line). chemrj.org |

| N-substituted Carboxamides | Quinoline-3-carboxamide analogues | Antimalarial, Antibacterial, Treatment of autoimmune diseases. mdpi.com |

| 4-Hydroxy-1H-quinolin-2-ones | Ring-substituted derivatives | Antifungal, Photosynthesis-inhibiting (Herbicidal). nih.govmdpi.com |

| 4-Aryl-2,3-dihydroquinolin-4(1H)-ones | N-Tf 2-aryl-2,3-dihydroquinolin-4(1H)-ones | Antitumor, Antidiabetic. researchgate.net |

Current Challenges and Opportunities in Quinoline-Based Drug Development

Despite the vast therapeutic potential of the quinoline scaffold, its journey from laboratory synthesis to clinical application is fraught with challenges. A primary hurdle is overcoming issues of toxicity and selectivity. The planar nature of the quinoline ring can lead to intercalation with DNA, potentially causing mutagenicity. orientjchem.org Furthermore, achieving selectivity for specific biological targets, such as a particular kinase out of the many in the human kinome, is a significant challenge that requires precise structural modifications to minimize off-target effects. nih.gov The development of drug resistance by pathogens and cancer cells is another major obstacle that can render quinoline-based drugs ineffective over time. mdpi.com

However, these challenges are matched by significant opportunities. The synthetic versatility of the quinoline core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of derivatives to improve efficacy and reduce toxicity. nih.govorientjchem.org There is a growing opportunity to develop quinoline derivatives as inhibitors for a wide range of kinases, which are crucial targets in oncology. nih.gov Advanced drug design techniques, including computational modeling, can facilitate the creation of novel quinoline derivatives with enhanced pharmacokinetic and pharmacodynamic profiles. orientjchem.org Moreover, exploring the use of quinoline-based compounds in combination therapies presents a promising strategy to overcome resistance and enhance therapeutic outcomes. nih.gov The diverse bioactivity of quinolines continues to open new avenues for drug development against a variety of diseases. nih.gov

Directions for Advanced Research on 4-(3-Methoxyphenyl)quinolin-2(1H)-one Analogues

Future research on analogues of 4-(3-Methoxyphenyl)quinolin-2(1H)-one should be directed toward several key areas to fully exploit its therapeutic potential. A primary focus should be on structural diversification and optimization through targeted chemical synthesis.

Key research directions include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of both the quinolinone core and the 3-methoxyphenyl substituent is crucial. This includes altering the position of the methoxy group on the phenyl ring (e.g., to the 2- or 4-position), introducing additional substituents (such as halogens, nitro, or amino groups) to either ring system, and modifying the N1 position of the quinolinone. mdpi.comnih.gov These studies will help to delineate the structural requirements for potent and selective biological activity.

Exploration of Novel Biological Targets: While anticancer and antimicrobial activities are well-documented for quinolines, the potential of 4-(3-Methoxyphenyl)quinolin-2(1H)-one analogues against other targets should be investigated. This includes exploring their efficacy as kinase inhibitors, antiviral agents, anti-inflammatory agents, or neuroprotective agents. chemrj.orgnih.govnih.gov

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules by combining the 4-(3-Methoxyphenyl)quinolin-2(1H)-one scaffold with other known pharmacophores. This approach can lead to multi-target agents with novel mechanisms of action and potentially synergistic effects, which could also help in circumventing drug resistance. mdpi.com

Advanced Formulation and Delivery: Research into novel drug delivery systems for promising analogues can help improve their solubility, bioavailability, and pharmacokinetic profiles, thereby enhancing their therapeutic efficacy in preclinical and clinical settings. orientjchem.org

By pursuing these advanced research directions, the scientific community can unlock the full therapeutic potential of 4-(3-Methoxyphenyl)quinolin-2(1H)-one analogues, paving the way for the development of next-generation drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.